molecular formula C26H24FNO4S B2775753 5-(4-fluorophenyl)-3-hydroxy-1-(4-isopropylphenyl)-4-tosyl-1H-pyrrol-2(5H)-one CAS No. 1358684-79-3

5-(4-fluorophenyl)-3-hydroxy-1-(4-isopropylphenyl)-4-tosyl-1H-pyrrol-2(5H)-one

Cat. No. B2775753
CAS RN: 1358684-79-3
M. Wt: 465.54
InChI Key: MPAWLOAXFHZYCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-fluorophenyl)-3-hydroxy-1-(4-isopropylphenyl)-4-tosyl-1H-pyrrol-2(5H)-one, also known as FIT-039, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FIT-039 was first synthesized in 2013 by a group of researchers at the University of Tokyo, Japan. Since then, several studies have been conducted to investigate its mechanism of action, biochemical and physiological effects, and potential applications in various fields.

Scientific Research Applications

Nitrophenyl Derivatives of Pyrrole 2,5-diamides

Nitrophenyl derivatives of pyrrole 2,5-diamides exhibit interesting structural behavior and anion binding capabilities. The presence of 4-nitrophenyl or 3,5-dinitrophenyl groups appended to the amide positions of these compounds allows for color change signaled deprotonation in the presence of fluoride, showcasing their potential in chemical sensing applications (Camiolo et al., 2003).

Biological Activity of Pyrimidine Linked with Morpholinophenyl Derivatives

A series of 5-fluoro-N4-(3-(4-substitutedbenzylamino)phenyl)-N2-(4-morpholinophenyl)pyrimidine-2,4-diamine derivatives showcase significant larvicidal activity. This highlights the compound's potential in biological applications, particularly in pest control and insecticidal research (Gorle et al., 2016).

Electrochromic Properties of Soluble Conducting Polymers

Poly(1-(4-fluorophenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole) demonstrates significant electrochromic properties, capable of switching colors between yellow and blue upon application of voltage. This material's behavior is crucial for the development of electrochromic devices (ECDs), indicating its importance in materials science and engineering (Arslan et al., 2007).

HMG-CoA Reductase Inhibitors

Structural modifications at the 2- and 5-positions of the pyrrole nucleus in certain derivatives can significantly impact their potency as HMG-CoA reductase inhibitors. This demonstrates the compound's relevance in medicinal chemistry, especially concerning cholesterol biosynthesis and potential applications in treating hypercholesterolemia (Roth et al., 1990).

properties

IUPAC Name

2-(4-fluorophenyl)-4-hydroxy-3-(4-methylphenyl)sulfonyl-1-(4-propan-2-ylphenyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24FNO4S/c1-16(2)18-8-12-21(13-9-18)28-23(19-6-10-20(27)11-7-19)25(24(29)26(28)30)33(31,32)22-14-4-17(3)5-15-22/h4-16,23,29H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPAWLOAXFHZYCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)F)C4=CC=C(C=C4)C(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-fluorophenyl)-3-hydroxy-1-(4-isopropylphenyl)-4-tosyl-1H-pyrrol-2(5H)-one

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